

Application Notes & Protocols: Spectrophotometric Determination of Torularhodin Concentration

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Compound of Interest		
Compound Name:	Torularhodin	
Cat. No.:	B1231415	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Torularhodin is a red carotenoid pigment with a carboxylic acid function, produced by various yeasts, notably of the Rhodotorula and Sporoboromyces genera.[1][2] Its significant antioxidant properties have garnered interest for applications in the food, cosmetics, and pharmaceutical industries.[2] Accurate quantification of **Torularhodin** is crucial for research and process development. This document provides a detailed protocol for the spectrophotometric determination of **Torularhodin** concentration.

Principle

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance of a **Torularhodin** extract at its maximum absorption wavelength (λ max), the concentration can be determined using its specific extinction coefficient.

Quantitative Data

The concentration of **Torularhodin** can vary significantly depending on the microbial strain and cultivation conditions. The following tables summarize key spectrophotometric data and



reported concentrations from various studies.

Table 1: Spectrophotometric Properties of **Torularhodin** in Different Solvents.

Solvent	λmax (nm)	Extinction Coefficient (E1% 1cm)	Reference
Chloroform	514	3342	[3]
Acetone	494	Not Reported	[3]
n-Hexane/Ethanol	499	Not Reported	[3]
Ethanol	498	Not Reported	[4]

Table 2: Reported Concentrations of **Torularhodin** from Different Yeast Strains.

Yeast Strain	Carbon Source	Torularhodin Concentration	Reference
Rhodotorula rubra ICCF 209	Not Specified	140-350 μg/L	[1]
Sporobolomyces ruberrimus H110	Technical Glycerol	3.70 mg/g	[1]
Rhodotorula mucilaginosa	Glucose	50.5 ± 3.0 μg/g dry cell weight	[3]
Rhodotorula mucilaginosa	Glycerol	$32.0 \pm 1.0 \mu \text{g/g}$ dry cell weight	[3]
Rhodotorula mucilaginosa	Xylose	17.4 ± 1.0 μg/g dry cell weight	[3]
Rhodotorula strain ELP2022	Not Specified	151.8 μg/g	[4]

Experimental Protocols



This section details the protocol for the extraction and spectrophotometric quantification of **Torularhodin** from yeast biomass.

4.1. Materials and Reagents

- Yeast cell biomass (e.g., from Rhodotorula sp.)
- Chloroform (analytical grade)
- Acetone (analytical grade)
- n-Hexane (analytical grade)
- Ethanol (analytical grade)
- Distilled water
- Glass beads (425–600 μm)
- Centrifuge and centrifuge tubes
- Spectrophotometer (UV-Vis)
- · Quartz cuvettes
- Vortex mixer
- Water bath

4.2. Extraction of Total Carotenoids

The following is a general procedure for extracting total carotenoids from yeast cells.

- Harvest yeast cells from the culture medium by centrifugation (e.g., 8000 rpm).[1]
- Wash the cell pellet with distilled water and centrifuge again to remove any remaining medium.



- Disrupt the yeast cells to release the intracellular pigments. This can be achieved by methods such as:
 - Solvent Extraction with Mechanical Disruption: Resuspend the wet biomass in a suitable solvent like acetone or a mixture of acetone and water.[1] Add glass beads and vortex vigorously for several minutes to facilitate cell lysis.[5]
 - Thermal Acid Treatment: This method has been reported as effective for total carotenoid release.[3]
- After cell disruption, add n-hexane to the mixture and vortex to partition the carotenoids into the hexane layer.[1]
- Centrifuge the mixture to separate the phases.
- Carefully collect the upper pigmented n-hexane layer.[1]
- Wash the hexane layer with distilled water to remove any water-soluble impurities.[1]
- 4.3. Spectrophotometric Measurement
- Set the spectrophotometer to scan a wavelength range of 380-700 nm to obtain the absorption spectrum of the extract.[1]
- Use the extraction solvent (e.g., chloroform) as a blank to zero the spectrophotometer.
- Measure the absorbance of the Torularhodin-containing extract at its λmax. For chloroform, this is 514 nm.[3]
- If the absorbance is too high (typically > 1.5), dilute the sample with the solvent and remeasure.
- 4.4. Calculation of **Torularhodin** Concentration

The concentration of **Torularhodin** can be calculated using the Beer-Lambert law and the specific extinction coefficient.

The formula to calculate the concentration in $\mu g/mL$ is:



Concentration (μ g/mL) = (A × 10⁴) / (E¹% 1cm)

Where:

- A is the absorbance at the λmax.
- E^1%_1cm is the specific extinction coefficient of a 1% solution in a 1 cm cuvette. For **Torularhodin** in chloroform, this value is 3342.[3]

To express the concentration in terms of μg per gram of dry cell weight (μg/g DCW):

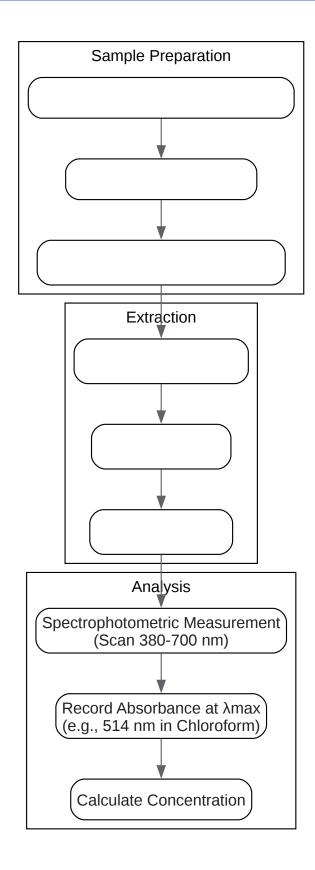
Concentration (μ g/g DCW) = (Concentration (μ g/mL) × Volume of extract (mL)) / Dry cell weight (g)

Visualizations

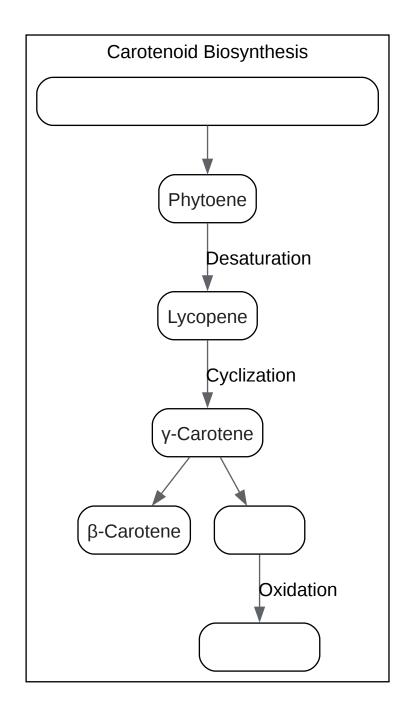
5.1. Experimental Workflow

The following diagram illustrates the general workflow for the spectrophotometric determination of **Torularhodin**.









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